3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKZAZAAZLNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine. These compounds have shown cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The exact mechanism of action is still under investigation; however, it is believed that these compounds may inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. The inhibition of specific signaling pathways involved in cancer progression has been observed in related compounds .
Case Study: Cytotoxicity Against Cancer Cell Lines
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have been explored as selective inhibitors of various protein kinases involved in cellular signaling pathways. These kinases are crucial for cell division and are often overexpressed in cancer cells:
- Aurora Kinase Inhibition : Some derivatives have demonstrated significant activity against aurora kinases, which are essential for proper mitotic progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .
Anti-inflammatory Properties
In addition to anticancer activity, there is growing interest in the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines:
- Prostaglandin Inhibition : Compounds from this family have shown promise in inhibiting prostaglandin synthesis, which plays a key role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Psychopharmacological Effects
Some studies suggest that pyrazolo[1,5-a]pyrimidines may also exhibit psychopharmacological effects. These could be linked to their ability to modulate neurotransmitter systems or inhibit specific enzymes involved in neuroinflammation.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, which significantly impact biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Research
- Substituent Position and Bioactivity: The 2-chlorophenyl group in the target compound may enhance steric interactions with target receptors compared to 4-chlorophenyl analogs (e.g., ) . Pyrrolidine vs. Trifluoromethyl Groups: Compounds like those in and exhibit enhanced antitrypanosomal activity due to the electron-withdrawing CF₃ group, which improves membrane permeability .
Synthetic Approaches :
- The target compound’s synthesis likely follows methods similar to , where chlorinated intermediates (e.g., POCl₃) are used to introduce substituents at position 7 .
- Morpholine and piperidine derivatives (e.g., and ) are synthesized via nucleophilic substitution, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds .
Pharmacological and Physicochemical Properties
- Lipophilicity : The pyrrolidinyl group in the target compound balances lipophilicity and solubility, whereas phenyl substituents (e.g., ) increase hydrophobicity .
- Biological Activity: Analogs with trifluoromethyl () or dichlorophenyl groups () show potent antitrypanosomal activity (IC₅₀ < 1 µM) . Morpholine derivatives (e.g., ) demonstrate improved pharmacokinetic profiles due to hydrogen-bonding capabilities .
Biological Activity
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that may confer specific pharmacological properties, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 250.74 g/mol. Its structure includes:
- A chlorophenyl group at the 3-position,
- A methyl group at the 5-position,
- A pyrrolidin-1-yl group at the 7-position.
This combination of substituents is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, studies have shown that this compound demonstrates cytotoxic effects on several cancer cell lines, including:
- Colon cancer (HCT116)
- Breast cancer
- Lung cancer
The proposed mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells. This suggests that the compound may act as a potential chemotherapeutic agent by targeting specific signaling pathways involved in tumor growth and survival .
Enzyme Inhibition
The compound is also being investigated for its potential as a selective inhibitor of protein kinases, enzymes that play critical roles in cellular signaling pathways. Pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting kinases involved in cancer progression and inflammation . The precise mechanisms remain under investigation, but the structure-function relationship indicates that modifications to the substituents can enhance selectivity and potency against specific kinases.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles such as β-dicarbonyl compounds. This method allows for regioselective modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar pyrazolo[1,5-a]pyrimidines:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Similar core with different substituents | Anticancer activity |
| 3-(2-Fluorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | Fluorine instead of chlorine | Selective protein kinase inhibition |
| 3-(2-Bromophenyl)-5-methyl-7-(tetrahydro-pyran-4-yl)pyrazolo[1,5-a]pyrimidine | Bromine substitution | Potential anti-inflammatory effects |
These compounds illustrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and highlight how minor structural changes can lead to significant differences in biological activity.
Case Studies
A recent study focused on evaluating the anticancer activities of various pyrazolo[1,5-a]pyrimidines, including our compound of interest. The study utilized both in vitro assays and computational modeling to assess cytotoxicity against colorectal carcinoma cell lines. Results indicated that modifications to the substituent groups significantly influenced both potency and selectivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
